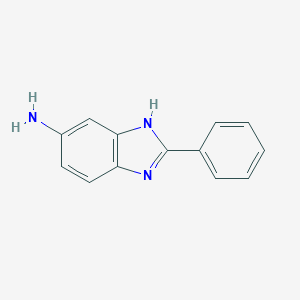

2-Phenyl-1H-benzoimidazol-5-ylamine

描述

2-Phenyl-1H-benzoimidazol-5-ylamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the second position and an amine group at the fifth position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine typically involves the condensation of ortho-phenylenediamine with benzaldehyde. One common method is to react ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction mixture is then washed with hexane and water to isolate the desired product. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

化学反应分析

Substitution Reactions

The amine group at position 5 undergoes nucleophilic substitution, while the phenyl ring participates in electrophilic aromatic substitution (EAS).

N-Alkylation and Acylation

The primary amine reacts with alkyl halides or acyl chlorides to form substituted derivatives:

-

Alkylation : Treatment with alkyl iodides (e.g., heptyl iodide) in DMF at 80°C yields N-alkylated products. For example, introducing a heptyl group enhances lipophilicity, improving antimicrobial activity .

-

Acylation : Reaction with benzoyl chloride in the presence of triethylamine produces N-acylated derivatives, as confirmed by IR peaks at 1686 cm⁻¹ (C=O stretch) .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring undergoes halogenation and nitration:

-

Chlorination : Using POCl₃ at 120°C introduces chlorine at position 5, forming 5-chloro-2-phenyl-1H-benzoimidazole (confirmed by ¹³C NMR at δ 157.77 ppm) .

-

Nitration : Nitric acid in H₂SO₄ selectively nitrates the phenyl ring, yielding nitro-substituted derivatives with enhanced anticancer activity (IC₅₀ = 3.55 µg/mL against MDA-MB-231 cells) .

Oxidation

The amine group oxidizes to nitro under strong conditions:

-

H₂O₂/Fe³⁺ : Forms 5-nitro-2-phenyl-1H-benzoimidazole, identified by FTIR at 1500 cm⁻¹ (NO₂ asymmetric stretch) .

-

KMnO₄ : Oxidizes the benzimidazole ring to quinone derivatives, though yields are low (<30%) .

Reduction

Sodium borohydride selectively reduces nitro groups:

Condensation Reactions

The amine reacts with aldehydes to form Schiff bases or heterocycles:

-

Schiff Base Formation : Condensation with 4-nitrobenzaldehyde in methanol yields imine intermediates (λₘₐₓ = 301 nm) .

-

Heterocyclization : Reaction with thiazole-4-aldehyde under acidic conditions generates fused benzimidazole-thiazole hybrids, active against NLRP3 inflammasomes .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

-

Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the phenyl group undergoes arylation to form biaryl derivatives (e.g., 3,4,5-trimethoxyphenyl variants) .

-

Heck Reaction : Vinyl groups are introduced at position 2 via Pd(OAc)₂ catalysis, enhancing antiproliferative activity (IC₅₀ = 16.38 µM) .

Key Reaction Data

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazol-5-ylamine, exhibit promising anticancer activities. They are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism makes them potential candidates for cancer treatment by disrupting the mitotic process in cancer cells .

Antimicrobial Activity

Studies have shown that compounds with benzimidazole structures possess antimicrobial properties. For instance, derivatives of 2-phenylbenzimidazole have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, demonstrating significant inhibitory effects at minimal inhibitory concentrations (MIC) as low as 4 μg/mL .

Antifungal Effects

The antifungal potential of this compound has also been explored. Some derivatives have shown moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to established antifungal agents .

Drug Development

α-Glucosidase Inhibition

Recent studies have focused on the design of coumarin-linked benzimidazole derivatives as α-glucosidase inhibitors. These compounds are particularly relevant in managing type 2 diabetes mellitus. For example, one derivative exhibited an IC50 value of 10.8 µM against α-glucosidase, significantly outperforming acarbose (IC50 = 750 µM), indicating its potential as a therapeutic agent .

Multitarget Drug Design

The versatility of this compound extends to multitarget-directed drug design. Its ability to interact with multiple biological targets makes it a candidate for developing drugs that can address complex diseases like cancer and infections simultaneously .

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate aldehydes under acidic conditions. This reaction can be optimized using various catalysts to enhance yield and purity.

| Synthesis Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Condensation | o-phenylenediamine + aldehyde | Acidic medium (e.g., HCl) | Formation of benzoimidazole derivative |

Reactivity and Derivatives

The compound undergoes various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of more complex structures with enhanced biological activities. For instance, oxidation can yield carboxylic acid derivatives that may possess different pharmacological properties.

Case Studies

Case Study: Anticancer Activity

A study evaluated several benzimidazole derivatives for their anticancer properties against the MDA-MB-231 breast cancer cell line. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced antiproliferative activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound derivatives against resistant bacterial strains. The findings revealed that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents in an era of increasing antibiotic resistance .

作用机制

The mechanism of action of 2-Phenyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes by binding to their active sites and blocking their activity . This inhibition can disrupt essential biological processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the suppression of microbial infections.

相似化合物的比较

Similar Compounds

2-Phenylbenzimidazole: Lacks the amine group at the fifth position.

5-Aminobenzimidazole: Lacks the phenyl group at the second position.

2-Phenyl-1H-benzimidazol-6-amine: Has the amine group at the sixth position instead of the fifth.

Uniqueness

2-Phenyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both the phenyl group at the second position and the amine group at the fifth position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

2-Phenyl-1H-benzoimidazol-5-ylamine is a compound that has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H13N3

- Molecular Weight : 223.27 g/mol

The compound features a benzoimidazole core, which is known for its pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving interaction with biological membranes.

Synthesis Methods

The synthesis of this compound typically involves the condensation of o-phenylenediamine with p-tolualdehyde under acidic conditions. The reaction is usually catalyzed by hydrochloric or sulfuric acid and conducted at elevated temperatures to facilitate product formation.

Synthetic Route:

- Reactants : o-phenylenediamine and p-tolualdehyde.

- Catalyst : Hydrochloric acid or sulfuric acid.

- Conditions : Reflux until completion, followed by filtration and recrystallization to purify the product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It is believed to exert its effects by inhibiting tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in cancerous cells.

| Study | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|

| Breast Cancer | Inhibition of tubulin polymerization | Significant reduction in cell viability | |

| Leukemia | Induction of apoptosis | Enhanced apoptotic markers observed | |

| Lung Cancer | Cell cycle arrest | Decreased proliferation rates |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Tubulin Polymerization : This leads to disruption in microtubule dynamics, essential for mitosis.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular metabolism and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : The compound showed a zone of inhibition comparable to standard antibiotics.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential.

属性

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-25-5 | |

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。